molecular formula C22H18N4O4S B2952891 3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-30-1

3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2952891
CAS RN: 434294-30-1
M. Wt: 434.47
InChI Key: JEUPMSFVWCQSFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the amine group could potentially be introduced via a reduction of a nitro group, while the furan ring could be synthesized via a Paal-Knorr synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related thieno[2,3-b]quinoline derivatives involves complex chemical reactions, including coupling reactions, electrophilic substitution, and cyclization processes. For example, N-(Quinolin-6-yl)furan-2-carboxamide was prepared by coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous pyridine, leading to various electrophilic substitution reactions (nitration, bromination, formylation, acylation) as well as nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017).

Biological Activities

Compounds similar to 3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been synthesized and evaluated for their antiproliferative activity against a range of cancer cell lines. For instance, tetrahydrothieno[2,3-b]quinolones derivatives have shown significant activity, with specific derivatives exhibiting low nanomolar GI50 values against melanoma and breast cancer cell lines (Hung et al., 2014).

Photophysical Studies

Quinoline derivatives, including those structurally related to the specified compound, have been explored for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These studies have revealed interesting dual emission patterns and solvent polarity-dependent emission properties, indicating potential applications in material science and photophysical research (Padalkar & Sekar, 2014).

properties

IUPAC Name

3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c23-19-18-17(16-6-3-11-30-16)14-4-1-2-5-15(14)25-22(18)31-20(19)21(27)24-12-7-9-13(10-8-12)26(28)29/h3,6-11H,1-2,4-5,23H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPMSFVWCQSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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